2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
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Overview
Description
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid is a complex organic compound that features a sulfonyl group, an amino group, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid typically involves multiple steps. One common route starts with the reaction of 3,4-dimethoxybenzylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with a sulfonylating agent under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share the dimethoxybenzyl moiety and exhibit similar biological activities.
Sulfonyl Amino Acids: Compounds with sulfonyl and amino groups that have comparable chemical reactivity.
Uniqueness
What sets 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-20-10-4-3-9(5-11(10)21-2)6-14-12(15)7-22(18,19)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGDCYNMNQDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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